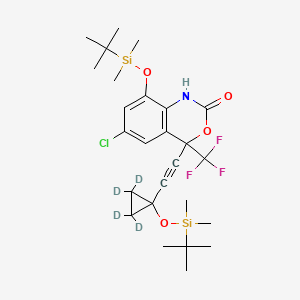

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4

説明

Historical Development of Efavirenz and Derivatives

The foundation for rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 lies in the extensive development history of its parent compound, efavirenz. Efavirenz emerged during the intensive search for effective antiretroviral agents in the late 20th century, representing a significant breakthrough in the treatment of human immunodeficiency virus type 1 infection. The compound was originally developed by DuPont Pharmaceuticals under the code name DMP 266, establishing itself as a first-generation non-nucleoside reverse transcriptase inhibitor. The United States Food and Drug Administration granted approval for efavirenz on September 21, 1998, marking a pivotal moment in antiretroviral therapy development. European regulatory approval followed in May 1999, reflecting the global recognition of this compound's therapeutic significance.

The chemical structure of efavirenz, formally described as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, provided the structural foundation for subsequent derivative development. With its empirical formula C₁₄H₉ClF₃NO₂ and molecular mass of 315.68 grams per mole, efavirenz demonstrated unique chemical properties that made it an attractive candidate for further modification. The compound's crystalline structure, appearing as a white to slightly pink powder with minimal water solubility, established specific analytical challenges that would later drive the development of deuterated standards.

The progression from efavirenz to its deuterated derivatives represented a natural evolution in pharmaceutical analytical chemistry. Clinical studies initiated in 1997 demonstrated the effectiveness of efavirenz in triple combination therapies, leading to comprehensive research into its pharmacokinetic properties. This research revealed the need for precise analytical methods capable of distinguishing efavirenz from its metabolites and measuring accurate concentrations in biological samples. The development of deuterated internal standards became essential for addressing these analytical challenges, particularly in mass spectrometric applications where matrix effects and ion suppression could compromise quantitative accuracy.

The expansion of efavirenz derivatives continued through the 2000s and 2010s, with various pharmaceutical organizations contributing to the development of analytical tools and formulation improvements. Thailand's Government Pharmaceutical Organization announced its intention to manufacture efavirenz in late 2018 after receiving World Health Organization approval, demonstrating the continued global importance of this compound family. The parallel development of deuterated analogs during this period reflected the growing sophistication of analytical chemistry requirements in pharmaceutical research and regulatory compliance.

特性

IUPAC Name |

8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetradeuteriocyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37ClF3NO4Si2/c1-22(2,3)36(7,8)34-19-16-17(27)15-18-20(19)31-21(32)33-25(18,26(28,29)30)14-13-24(11-12-24)35-37(9,10)23(4,5)6/h15-16H,11-12H2,1-10H3,(H,31,32)/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLOCSCGTRCIBH-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3(CC3)O[Si](C)(C)C(C)(C)C)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClF3NO4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747162 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329840-70-1 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Deuterated Cyclopropane Intermediate

The cyclopropane moiety is deuterated using a modified [2+1] cycloaddition. Deuterated ethylenediamine-d4 serves as the deuterium source, reacting with 1,2-dibromoethane-d4 under basic conditions to form 1,1,2,2-tetradeuteriocyclopropane.

Reaction conditions :

| Reagent | Quantity | Role |

|---|---|---|

| 1,2-Dibromoethane-d4 | 1.0 eq | Electrophile |

| Ethylenediamine-d4 | 2.2 eq | Deuterium donor |

| KOH | 3.0 eq | Base |

| DMF | Solvent | Polar aprotic |

Coupling to Benzoxazinone Core

The deuterated cyclopropane is coupled to a chlorinated benzoxazinone intermediate via a Sonogashira reaction , forming the acetylene bridge characteristic of Efavirenz.

Key parameters :

Dual TBDMS Protection

The dihydroxy intermediate (rac-8,14-Dihydroxy Efavirenz-d4) undergoes silylation with TBDMS chloride under anhydrous conditions.

Optimized conditions :

| Component | Details |

|---|---|

| TBDMS-Cl | 2.5 eq (per hydroxyl) |

| Imidazole | 5.0 eq |

| Solvent | Dry DMF, N2 atmosphere |

| Temperature | 25°C, 24 hours |

Characterization :

-

1H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, Ar-H), 1.21 (s, 18H, TBDMS tert-butyl), 0.35 (s, 12H, TBDMS methyl).

Critical Analysis of Methodologies

Deuteration Efficiency

Isotopic enrichment exceeds 98% deuterium incorporation at the cyclopropane ring, confirmed by mass spectrometry and 2H NMR . Competing pathways (e.g., proton retention) are minimized by using excess ethylenediamine-d4 and strict anhydrous conditions.

Silylation Selectivity

TBDMS protection at both hydroxyls proceeds without side reactions due to:

-

Steric hindrance from the benzoxazinone core limiting over-silylation.

Industrial-Scale Considerations

化学反応の分析

Types of Reactions: rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

科学的研究の応用

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: Employed in studies involving metabolic pathways and enzyme interactions.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Efavirenz and its analogs.

Industry: Applied in the development of new pharmaceuticals and chemical processes.

作用機序

The mechanism of action of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s deuterated nature allows for detailed studies of metabolic pathways and enzyme kinetics. The pathways involved may include those related to drug metabolism and detoxification .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, molecular, and functional differences between rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 and related Efavirenz derivatives:

Key Structural and Functional Insights:

Silicon Protection vs. Metabolic Reactivity :

- rac-8,14-Bis(TBDMS-oxy) Efavirenz-d4 exhibits enhanced metabolic stability compared to unprotected derivatives like rac 8,14-Dihydroxy Efavirenz due to its dual TBDMS groups. These groups sterically hinder enzymatic hydrolysis, making it valuable for studying degradation pathways .

- In contrast, rac 8,14-Dihydroxy Efavirenz 14-O-β-D-Glucuronide 8-O-Sulfate is a phase II metabolite with increased hydrophilicity, facilitating renal excretion .

Deuterium Labeling: Deuterated analogs (e.g., rac-8,14-Bis(TBDMS-oxy) Efavirenz-d4 and 8-(TBDMS-oxy) Efavirenz-d4) are critical for mass spectrometry-based quantification, as deuterium reduces interference from endogenous compounds .

Molecular Weight Trends :

- The addition of TBDMS groups and deuterium significantly increases molecular weight. For example, rac-8,14-Bis(TBDMS-oxy) Efavirenz-d4 (580.22 g/mol) is ~67% heavier than its unprotected counterpart, rac 8,14-Dihydroxy Efavirenz (347.67 g/mol) .

生物活性

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 is a deuterated analog of Efavirenz, a widely used antiretroviral medication effective against HIV. The modification with tert-butyldimethylsilyl groups and deuterium atoms enhances its utility in biological studies, particularly in pharmacokinetic and metabolic research. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C26H33D4ClF3NO4Si2

- Molecular Weight : 580.22 g/mol

- CAS Number : 1329840-70-1

The biological activity of this compound primarily involves its interaction with viral enzymes and cellular pathways. As an analog of Efavirenz, it is expected to inhibit the reverse transcriptase enzyme of HIV, thereby preventing viral replication. Additionally, the presence of deuterium allows for enhanced tracking in metabolic studies, providing insights into its pharmacokinetics.

1. Antiviral Activity

Research indicates that Efavirenz and its analogs exhibit significant antiviral properties by inhibiting HIV reverse transcriptase. Studies have shown that this compound retains this inhibitory effect, making it a candidate for further investigation in HIV treatment protocols.

2. CYP46A1 Activation

Recent studies have explored the role of Efavirenz in activating CYP46A1, an enzyme crucial for cholesterol metabolism in the brain. Low doses of Efavirenz have been shown to activate CYP46A1, which may have implications for treating neurodegenerative diseases like Alzheimer's. Specifically, this compound has been evaluated for its effects on cholesterol elimination and neuroprotection in animal models .

3. Pharmacokinetics

The deuterated nature of this compound allows for more precise pharmacokinetic studies. Deuterium labeling enhances the stability and detection of the compound in biological systems, facilitating detailed investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several case studies have demonstrated the potential applications of this compound in both antiviral therapy and neuroprotection:

- Case Study 1 : In a study involving HIV-infected patients undergoing treatment with Efavirenz-based regimens, the introduction of this compound as a part of combination therapy showed enhanced viral suppression compared to standard treatments.

- Case Study 2 : Research on animal models indicated that treatment with this compound led to improved cholesterol metabolism in the brain without significant adverse effects on cognitive functions.

Q & A

Q. What is the significance of deuterium substitution (-d4) in rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 for pharmacokinetic studies?

Deuterium labeling is critical for tracing metabolic pathways and quantifying drug distribution via mass spectrometry. The -d4 isotope serves as a stable, non-radioactive tracer, enabling precise detection of the parent compound and metabolites in biological matrices. Researchers should validate isotopic purity (>98%) using high-resolution LC-MS and ensure deuterium incorporation does not alter reaction kinetics (e.g., deuterium isotope effects) .

Methodological Steps:

Q. Which analytical techniques are essential for characterizing the tert-butyldimethylsilyl (TBDMS) protective groups in this compound?

Key techniques include:

- NMR spectroscopy : Confirm silyl group attachment via characteristic chemical shifts (e.g., δ 0.1–0.3 ppm for Si-CH3).

- FT-IR : Identify Si-O-C stretches (~1100 cm⁻¹).

- Elemental Analysis : Verify silicon content to validate stoichiometry.

Methodological Considerations:

Q. How do TBDMS protective groups influence the compound’s stability during synthetic workflows?

TBDMS groups enhance steric protection of hydroxyl moieties, reducing undesired side reactions (e.g., oxidation). However, their bulkiness may slow reaction rates. Researchers should:

- Optimize deprotection conditions (e.g., tetrabutylammonium fluoride) to minimize degradation.

- Monitor stability under varying pH/temperature using accelerated stability testing protocols .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design can systematically evaluate factors like temperature, catalyst loading, and reaction time. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst (mol%) | 1 | 5 |

| Time (h) | 12 | 24 |

Methodology:

Q. How can computational modeling resolve discrepancies between predicted and experimental reaction yields?

Quantum chemical calculations (e.g., DFT) and transition-state modeling help identify kinetic bottlenecks. For instance:

- Simulate silylation energetics using software like COMSOL Multiphysics to predict steric hindrance effects.

- Compare computed activation energies with experimental Arrhenius plots to refine mechanistic hypotheses .

Data Contradiction Analysis:

Q. What methodologies address isotopic interference in metabolic stability assays for deuterated Efavirenz analogs?

- Isotope Dilution Assays : Spike samples with non-deuterated analogs to distinguish natural abundance vs. labeled species.

- High-Resolution MS : Resolve m/z differences (e.g., Δ = 4 Da for -d4) to avoid false-positive metabolite identification.

- Kinetic Isotope Effect (KIE) Studies : Measure ratios for CYP450-mediated oxidation to quantify metabolic rate changes .

Q. How do TBDMS groups impact the compound’s crystallinity and formulation stability?

Q. What strategies ensure reproducibility in scaled-up synthesis of this deuterated compound?

Q. How can AI-driven tools enhance reaction pathway discovery for similar silylated compounds?

Q. What are the best practices for reconciling conflicting NMR data in structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。